Potassium;antimony(5+);hexahydroxide

Description

Potassium antimonate hexahydroxide, also known as potassium pyroantimonate (IUPAC name: dipotassium dihydroxido(dioxido)diantimony tetrahydrate), is a compound with the molecular formula K₂H₂Sb₂O₇·4H₂O (CAS: 12208-13-8). It exists as white crystalline powder or granules, soluble in hot water but poorly in cold water and ethanol . Key properties include:

- Melting Point: 380°C (anhydrous form)

- pH (0.1M solution): 13.5

- Density: 2.044 g/cm³

- Applications: Sodium ion detection in analytical chemistry, flame retardancy, and serum sodium determination .

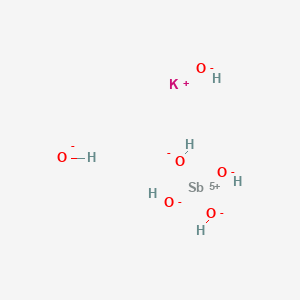

The compound is synthesized by reacting pentavalent antimony oxides with potassium hydroxide. Its structure features a complex antimonate anion (Sb₂O₇²⁻) coordinated with potassium and water molecules, contributing to its stability under standard conditions .

Properties

IUPAC Name |

potassium;antimony(5+);hexahydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.6H2O.Sb/h;6*1H2;/q+1;;;;;;;+5/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBGVNNAYGFUKU-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[K+].[Sb+5] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[K+].[Sb+5] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6KO6Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Reactants: The synthesis begins with the selection of appropriate reactants.

Reaction Conditions: Specific conditions such as temperature, pressure, and catalysts are applied to facilitate the reaction.

Purification: The resulting product is purified using techniques like crystallization or chromatography to obtain high purity.

Chemical Reactions Analysis

Potassium;antimony(5+);hexahydroxide undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Potassium;antimony(5+);hexahydroxide has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is explored for its potential therapeutic effects and as a lead compound in drug development.

Industry: It is utilized in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of Potassium;antimony(5+);hexahydroxide involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Antimony Potassium Tartrate Trihydrate

Formula : K(SbO)C₄H₄O₆·½H₂O (CAS: 28300-74-5)

Contrast with Potassium Antimonate Hexahydroxide :

- While both contain antimony and potassium, the tartrate complex is organometallic, making it more bioavailable and toxic. Potassium antimonate hexahydroxide, being inorganic, is less bioavailable and utilized in non-medical applications .

Potassium Stannate (Dipotassium Tin Hexahydroxide)

Formula : K₂Sn(OH)₆ (CAS: 12027-61-1)

Key Difference :

Alkali Hydroxides (KOH and NaOH)

Potassium Hydroxide (KOH) :

Sodium Hydroxide (NaOH) :

Contrast with Potassium Antimonate Hexahydroxide :

- They lack the structural complexity and specialized analytical applications of potassium antimonate hexahydroxide .

Data Tables

Table 1: Physicochemical Properties

| Property | Potassium Antimonate Hexahydroxide | Antimony Potassium Tartrate | Potassium Stannate | Potassium Hydroxide |

|---|---|---|---|---|

| Molecular Weight | 507.77 g/mol | 667.88 g/mol | 298.95 g/mol | 56.11 g/mol |

| Melting Point | 380°C (anhydrous) | Not specified | Not specified | 360°C |

| Water Solubility | Soluble (hot water) | Soluble | Soluble | 121 g/100 mL |

| Primary Use | Sodium ion detection | Antiparasitic (historical) | Tin plating | pH adjustment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.